molecular formula C20H17ClN6O3S B2493954 N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide CAS No. 895107-49-0

N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

Cat. No. B2493954
CAS RN: 895107-49-0
M. Wt: 456.91
InChI Key: POWQAVZLESEKPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide involves multiple steps, including cyclization, acylation, and alkylation processes. For instance, compounds exhibiting structural similarities were synthesized through the acylation of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles with acyl chlorides, followed by the alkylation of the resulting products (Labanauskas et al., 2001). These steps are indicative of the complex nature of synthesizing such molecules, involving precise conditions and reagents to achieve the desired structural framework.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by X-ray crystallography, providing detailed insights into their crystalline forms. For example, the synthesis and X-ray crystal studies of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4] triazolo[4,5-b][1,3,4]thiadiazole, highlighted its crystallization in the monoclinic class, showcasing the detailed molecular geometry through inter-molecular hydrogen bonding patterns (Nanjunda-Swamy et al., 2005).

Scientific Research Applications

Synthesis and Structural Characterization

Studies on related compounds often involve innovative synthetic routes and detailed structural analyses. For instance, the synthesis and structural characterization of isostructural compounds with triazole and thiadiazole rings have been reported, demonstrating the utility of these compounds in exploring new synthetic methodologies and understanding molecular conformations through crystallography (Kariuki et al., 2021).

Biological Activities

Compounds containing triazole and thiadiazole structures have been explored for their potential biological activities. Research into novel heterocyclic compounds derived from similar moieties has shown promising biological activities, including enzyme inhibition, which could lead to therapeutic applications. For example, studies have investigated the lipase and α-glucosidase inhibition properties of compounds synthesized from related structures, providing insights into potential therapeutic applications (Bekircan et al., 2015).

Pharmacological Evaluation

Further exploration into the pharmacological potential of triazole and thiadiazole derivatives has been conducted, with some compounds evaluated for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, highlighting the importance of structural diversity in drug discovery processes. For instance, the antimicrobial screening of triazolothiadiazole compounds has revealed significant inhibition against various microbial strains, suggesting their potential as lead compounds in antimicrobial drug development (Purohit et al., 2011).

properties

IUPAC Name

N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)14-6-4-5-13(21)9-14)18-22-20(31-25-18)23-19(28)12-7-15(29-2)10-16(8-12)30-3/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWQAVZLESEKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

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